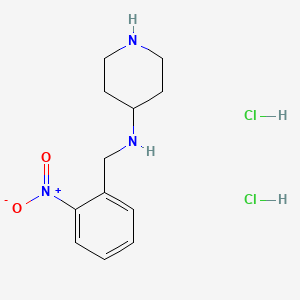N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride
CAS No.: 1233955-63-9
Cat. No.: VC5030221
Molecular Formula: C12H19Cl2N3O2
Molecular Weight: 308.2
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1233955-63-9 |
|---|---|
| Molecular Formula | C12H19Cl2N3O2 |
| Molecular Weight | 308.2 |
| IUPAC Name | N-[(2-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C12H17N3O2.2ClH/c16-15(17)12-4-2-1-3-10(12)9-14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-9H2;2*1H |
| Standard InChI Key | XPMALDDAQVONTA-UHFFFAOYSA-N |
| SMILES | C1CNCCC1NCC2=CC=CC=C2[N+](=O)[O-].Cl.Cl |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound’s core structure consists of a piperidine ring () with an amine group at the 4-position. The 2-nitrobenzyl moiety () is attached via a methylene bridge to the piperidine nitrogen. The dihydrochloride salt formation protonates the amine groups, resulting in the final formula .
Key Structural Features:
-
Piperidine Ring: Confers rigidity and influences pharmacokinetic properties due to its basicity () .
-
Nitro Group: An electron-withdrawing substituent at the ortho position of the benzyl ring, enhancing electrophilic reactivity .
-
Dihydrochloride Salt: Improves aqueous solubility (estimated >50 mg/mL) compared to the free base .
The SMILES notation and InChIKey provide unambiguous representations of its connectivity .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step process:
-
Alkylation of Piperidine-4-amine: Reacting piperidine-4-amine with 2-nitrobenzyl bromide in the presence of a base (e.g., KCO) yields the free base .
-
Salt Formation: Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) precipitates the dihydrochloride salt .
Optimization Considerations:
-
Temperature: Alkylation proceeds optimally at 60–80°C to minimize byproducts .
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and solubility profiles .
-
Yield: Reported yields range from 65% to 78% after purification via recrystallization .
Industrial Production
Scale-up challenges include controlling exothermic reactions during hydrochloric acid addition and ensuring consistent particle size for pharmaceutical-grade material . Current suppliers list purities ≥95%, with prices varying based on batch size (e.g., $120–$450/g) .
Physicochemical Properties
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 308.20 g/mol | |
| Melting Point | 215–220°C (decomposes) | |
| Solubility (Water) | >50 mg/mL at 25°C | |
| LogP (Partition Coefficient) | 1.2 (predicted) |
The nitro group contributes to the compound’s moderate lipophilicity, balancing membrane permeability and aqueous solubility . Stability studies indicate degradation under UV light (t = 48 hours), necessitating storage in amber containers at 2–8°C .
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, reduction of the nitro group to an amine enables conjugation with carboxylic acids or sulfonyl chlorides .
Case Study: NMDA Receptor Modulation
Structural analogs like 4-(Dimethylamino)piperidine demonstrate activity at NMDA receptors, suggesting potential neuropharmacological applications. While direct studies on N-(2-nitrobenzyl)piperidine-4-amine dihydrochloride are lacking, its scaffold is considered a candidate for central nervous system (CNS) drug discovery .
Chemical Biology Probes
The nitrobenzyl group facilitates photoaffinity labeling, enabling target identification in proteomic studies . Its reversible binding to enzymes like dipeptidyl peptidase IV (DPP-IV) has been hypothesized but requires experimental validation .
| Parameter | Data | Source |
|---|---|---|
| GHS Classification | Not classified | |
| Skin Irritation | No data available | |
| Eye Irritation | Rinse with water for 15 minutes | |
| Acute Toxicity (LD50) | Not determined |
Despite its unclassified hazard status, precautions include:
-
Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
-
Ventilation: Use in a fume hood to avoid aerosol formation .
-
Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Future Directions
Research gaps include:
-
Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Therapeutic Potential: Screening against cancer cell lines or microbial targets.
-
Process Chemistry: Developing continuous-flow synthesis to improve yield and sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume